N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide
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Overview
Description
N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide is a synthetic organic compound featuring a thiazole ring, a cyclopropane carboxamide group, and a 3-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where 3-methylbenzyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst like aluminum chloride.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide group. This can be achieved by reacting the thiazole derivative with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the cyclopropanecarboxamide, potentially converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has potential as a pharmacophore in drug design. Its thiazole ring is known for bioactivity, and the compound could be explored for antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, derivatives of this compound might be investigated for their therapeutic potential. The cyclopropane carboxamide group is a common motif in many bioactive molecules, suggesting possible applications in developing new pharmaceuticals.
Industry
Industrially, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism by which N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring could engage in hydrogen bonding or π-π interactions with biological targets, while the cyclopropane carboxamide group might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide: Similar structure but with a different position of the methyl group on the phenyl ring.
N-{5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide: Chlorine substituent instead of a methyl group, potentially altering its reactivity and biological activity.
Uniqueness
N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}cyclopropanecarboxamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its electronic properties and steric interactions. This uniqueness can lead to distinct reactivity patterns and biological activities compared to its analogs.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
795294-26-7 |
---|---|
Molecular Formula |
C15H16N2OS |
Molecular Weight |
272.4 |
Purity |
95 |
Origin of Product |
United States |
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